molecular formula C10H7ClF3NO B15293074 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol

Cat. No.: B15293074
M. Wt: 249.61 g/mol
InChI Key: SENLZSXKQUSKOS-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethyl group attached to a butynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol typically involves the reaction of 2-amino-5-chlorophenyl derivatives with trifluoromethylated alkynes under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of the butynol structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the amino and chlorine groups facilitate specific interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorobenzophenone: Shares the amino and chlorine groups but lacks the trifluoromethyl and butynol structure.

    2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol: Contains similar functional groups but differs in the overall structure and properties.

Uniqueness

2-(2-Amino-5-chlorophenyl)-1,1,1-trifluoro-3-butyn-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific molecular interactions.

Properties

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

IUPAC Name

2-(2-amino-5-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-ol

InChI

InChI=1S/C10H7ClF3NO/c1-2-9(16,10(12,13)14)7-5-6(11)3-4-8(7)15/h1,3-5,16H,15H2

InChI Key

SENLZSXKQUSKOS-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=C(C=CC(=C1)Cl)N)(C(F)(F)F)O

Origin of Product

United States

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